molecular formula C7H12O B3386010 3-Cyclohepten-1-ol CAS No. 6925-17-3

3-Cyclohepten-1-ol

Cat. No.: B3386010
CAS No.: 6925-17-3
M. Wt: 112.17 g/mol
InChI Key: QLYKCLPUYZYGSU-UHFFFAOYSA-N
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Description

3-Cyclohepten-1-ol, with the molecular formula C7H12O and a molecular weight of 112.17 g/mol, is a cyclic unsaturated alcohol of interest in organic synthesis and chemical research . Its structure features a seven-membered ring with one double bond and a hydroxyl group, presenting a versatile building block for the construction of more complex molecular architectures. The compound is identified by CAS Number 6925-17-3 .In scientific research, this compound and its derivatives have demonstrated significant value in agrochemical studies. Research has shown that 2-cyclohepten-1-one, a commercially available isomer of 3-cyclohepten-1-one, acts as a potent repellent against the banana black weevil (Cosmopolites sordidus), a major pest in banana cultivation . This indicates that the cycloheptenol structure is a key motif in the exploration of new sustainable pest management strategies. The ability of such volatile organic compounds (VOCs) to mask the attraction of pests to kairomones or host plants highlights a potential non-toxic mechanism for crop protection . Furthermore, this compound serves as a synthetic intermediate in various organic transformations, as evidenced by its presence in published synthetic routes . Its functional groups allow for further chemical modifications, making it a useful reagent for methodologies development and mechanistic studies in chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohept-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1,3,7-8H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKCLPUYZYGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311640
Record name 3-Cyclohepten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6925-17-3
Record name 3-Cyclohepten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohepten-1-ol can be synthesized through several methods. One common approach involves the allylic acetoxylation of cycloheptene. In this method, cycloheptene is reacted with palladium acetate, benzoquinone, and manganese dioxide in anhydrous acetic acid at 60°C for 28 hours. The product is then purified through distillation .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohepten-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-Cyclohepten-1-one.

    Reduction: The double bond can be reduced to form cycloheptanol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Cyclohepten-1-one

    Reduction: Cycloheptanol

    Substitution: Various substituted cycloheptenes depending on the reagent used

Scientific Research Applications

Organic Synthesis

3-Cyclohepten-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are utilized in the production of cyclic monoterpenes, which are crucial in the fragrance and flavor industries.

Biological Activities

Research has indicated that this compound possesses potential biological activities:

  • Antimicrobial Properties: It has been identified in essential oils from plants like Muscodor kashayum, showcasing antimicrobial effects against fungi and bacteria, suggesting applications in mycofumigation for postharvest storage .
  • Anti-inflammatory Effects: Studies suggest that it may inhibit nitric oxide production in certain cell lines, indicating potential therapeutic uses in pain management and inflammation.

Industrial Applications

In industrial contexts, this compound is used in:

  • Polymer Production: It serves as a precursor for various polymers and resins.
  • Chemical Manufacturing: Utilized in the synthesis of specialty chemicals and materials .

Case Studies

Study ReferenceApplication AreaFindings
Biological ActivityDemonstrated selective hydroxylation by fungal peroxygenases leading to the formation of monohydroxylated products including this compound.
Mass SpectrometryInvestigated fragmentation patterns via electron impact mass spectrometry, particularly focusing on retro Diels-Alder reactions.
Organic SynthesisHighlighted the use of P450 enzymes for selective hydroxylation reactions yielding this compound as a product from aliphatic hydrocarbons.

Mechanism of Action

The mechanism of action of 3-Cyclohepten-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the ring can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Cycloalkenols

The following analysis compares 3-cyclohepten-1-ol with its analogs based on molecular structure, physical properties, and functional diversity.

Molecular and Structural Characteristics
Compound Name Molecular Formula Molecular Weight CAS Number Ring Size Substituents Key Identifiers (InChIKey)
3-Cyclopenten-1-ol C₅H₈O 84.12 14320-38-8 5 None WEIMJSIRDZDHAH-UHFFFAOYSA-N
3-Cyclohexen-1-ol C₆H₁₀O 98.14 822-66-2 6 None ABZZOPIABWYXSN-UHFFFAOYSA-N
3-Cycloocten-1-ol C₈H₁₄O Not Provided 4114-99-2 8 None Not Provided
4-Methyl-1-isopropyl-3-cyclohexen-1-ol C₁₀H₁₈O 154.25 562-74-3 6 Methyl, isopropyl groups XJWZDXFFNOMMTD-UHFFFAOYSA-N

Key Observations :

  • Larger rings (e.g., cyclooctenol) may display conformational flexibility, influencing solubility and stability .
  • Substituent Impact: The addition of methyl and isopropyl groups in 4-methyl-1-isopropyl-3-cyclohexen-1-ol increases molecular weight (154.25 vs. 98.14 for unsubstituted cyclohexenol) and hydrophobicity, which could enhance its utility in fragrance formulations .
Physical Properties
Compound Name Boiling Point (°C) Flash Point (°C) Density (g/cm³)
3-Cyclopenten-1-ol 136 42 Not Provided
3-Cyclohexen-1-ol Not Provided Not Provided Not Provided
3-Cycloocten-1-ol Not Provided Not Provided Not Provided

Analysis :

  • The boiling point of 3-cyclopenten-1-ol (136°C) is lower than that of linear alcohols with similar molecular weights (e.g., 1-pentanol: 138°C), likely due to reduced hydrogen bonding in strained cyclic systems .
  • Data gaps for cyclohexenol and cyclooctenol highlight the need for further experimental characterization.
Functional and Industrial Relevance
  • 3-Cyclopenten-1-ol : Used as a precursor in synthetic organic chemistry for Diels-Alder reactions due to its conjugated diene system .
  • 3-Cyclohexen-1-ol Derivatives: Substituted variants (e.g., terpinen-4-ol) exhibit antimicrobial properties, as noted in studies on Trachyspermum ammi seed extracts .

Biological Activity

3-Cyclohepten-1-ol, a cyclic alcohol with the molecular formula C7_7H12_{12}O, has garnered attention in various fields of research due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, discussing its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by a seven-membered carbon ring with a hydroxyl group attached. Its structure can be represented as follows:

C7H12O\text{C}_7\text{H}_{12}\text{O}

This compound is known for its reactivity and ability to undergo various metabolic transformations, which can influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through disruption of cell membrane integrity .
  • Antioxidant Activity : The compound has been observed to possess antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Potential Anticancer Effects : Preliminary studies suggest that this compound may influence cancer cell proliferation. The compound appears to induce apoptosis in certain cancer cell lines, although further research is required to elucidate the exact pathways involved .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialInhibits growth of S. aureus and E. coli
AntioxidantReduces oxidative stress in cellular models
AnticancerInduces apoptosis in cancer cell lines
Metabolic PathwaysParticipates in cytochrome P450-mediated oxidation reactions

Case Study: Antimicrobial Efficacy

A study published in Wiley Online Library examined the antimicrobial properties of various cyclic alcohols, including this compound. The results demonstrated significant inhibition against multiple bacterial strains, suggesting its potential application in developing natural antimicrobial agents .

Case Study: Antioxidant Potential

In another research effort, this compound was tested for its ability to scavenge free radicals. The findings indicated that the compound effectively reduced ROS levels in vitro, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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